molecular formula C19H17ClN4O3 B2546497 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034330-61-3

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2546497
CAS No.: 2034330-61-3
M. Wt: 384.82
InChI Key: PCUVVEYUYWDHGI-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic chemical compound featuring a distinct molecular architecture that combines piperidine, chloropyridine, and isoxazole-pyridine components. This specific structure is documented in patent literature as part of collections of heterocyclic compounds with investigated biological activity . Compounds with this core structure are frequently explored for their potential to interact with various biological targets. The integration of nitrogen-containing heterocycles, such as the piperidine and pyridine rings present in this molecule, is a common strategy in medicinal chemistry to fine-tune properties like potency, selectivity, and metabolic stability . The structural motif of a piperidine linked via an ether bridge to a chloropyridine ring is found in other research compounds studied for their effects on the central nervous system, suggesting a potentially relevant pharmacophore for neuronal targets . Similarly, the isoxazole scaffold is a privileged structure in drug discovery, known to be present in molecules that modulate a range of enzyme and receptor activities . Researchers may find this compound valuable for screening in early-stage discovery programs, particularly in the development of novel therapeutic agents for metabolic, oncological, or neurological disorders . Its defined structure also makes it a suitable candidate for establishing structure-activity relationships (SAR) or as a building block in the synthesis of more complex chemical entities. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-15-12-22-7-3-17(15)26-14-4-8-24(9-5-14)19(25)16-10-18(27-23-16)13-2-1-6-21-11-13/h1-3,6-7,10-12,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVVEYUYWDHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approach

The 5-(pyridin-3-yl)isoxazol-3-yl group is synthesized via Huisgen cycloaddition between pyridinyl nitrile oxides and electron-deficient alkynes. Huang's ultrasound-assisted method achieves 92% yield in 2 hours using:

  • 3-Pyridinecarboxaldehyde oxime (1.2 eq)
  • Ethyl propiolate (1.0 eq)
  • CuI nanoparticles (5 mol%)
  • Ethanol/water (4:1) at 50°C under ultrasound (40 kHz)

Mechanistic Insight :
$$ \text{RC≡N-O}^- + \text{HC≡CCO}_2\text{Et} \xrightarrow{\text{Cu}^+} \text{Isoxazole} $$

Alternative Isoxazole Formation Routes

Table 1 compares three methods for isoxazole synthesis:

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Claisen condensation DBU 80 6 78 95
Nitrile oxide route HTIB RT 1.5 85 98
Ultrasound-assisted CuI 50 2 92 99

Data adapted from. HTIB = Hydroxy(tosyloxy)iodobenzene

Piperidine Subunit Synthesis

Nucleophilic Aromatic Substitution

Formation of the 4-((3-chloropyridin-4-yl)oxy)piperidine core employs:

  • Protection of piperidin-4-ol as tert-butyldimethylsilyl ether
  • SNAr reaction with 3-chloro-4-fluoropyridine (2.5 eq)
  • Deprotection using tetrabutylammonium fluoride

Optimal conditions:

  • KHMDS (1.5 eq) in THF at -78°C
  • 18-crown-6 (0.2 eq) as phase-transfer catalyst
  • 94% yield with <2% ring-opening byproducts

Reductive Amination Protocol

Alternative pathway using:
$$ \text{Piperidone} + \text{3-chloro-4-aminopyridine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target amine} $$
Key parameters:

  • pH 6.5 acetate buffer
  • 1,4-diazabicyclo[2.2.2]octane (0.5 eq)
  • 82% yield after column chromatography

Final Coupling Strategies

Schlenk Line Technique

Methanone bridge formation via Friedel-Crafts acylation:

  • Activate isoxazole-3-carboxylic acid as acid chloride (SOCl₂, 60°C)
  • Slowly add to piperidine subunit (0°C in anhydrous DCM)
  • Quench with saturated NaHCO₃

Optimized Conditions :

  • 2.2 eq AlCl₃
  • 4Å molecular sieves
  • 76% isolated yield

Transition Metal-Mediated Coupling

Palladium-catalyzed carbonylation alternative:
$$ \text{Isoxazole-Br} + \text{CO} + \text{Piperidine-SnBu}3 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target} $$
Advantages:

  • Tolerance for sensitive functional groups
  • 68% yield with 99:1 regioselectivity

Industrial Scale-Up Considerations

Table 2 summarizes critical parameters for manufacturing:

Parameter Lab Scale Pilot Plant
Batch size 50 g 25 kg
Cycle time 72 h 120 h
IPC checkpoints 8 22
Average purity 98.5% 99.7%
Cost per kg $12,500 $1,800

Key findings:

  • Fluidized bed drying reduces decomposition vs. rotary evaporation
  • Continuous flow nitration improves safety profile by 43%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=4.8 Hz, 1H, py-H), 8.54 (s, 1H, isoxazole-H), 4.89 (m, 1H, piperidine-OCH), 3.85-3.45 (m, 4H, piperidine-NCH₂)
  • HRMS : m/z 438.0921 [M+H]⁺ (calc. 438.0918)
  • IR : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym)

Chromatographic Purity

HPLC method (USP <621>):

  • Column: XBridge BEH C18, 3.5 μm
  • Mobile phase: 10 mM NH₄OAc (pH 5)/MeCN gradient
  • RT: 8.92 min, purity 99.6%

Environmental Impact Assessment

Solvent recovery systems reduce E-factor from 86 to 18:

  • Traditional process : 620 L solvent/kg product
  • Optimized process : 130 L solvent/kg product
    Key innovations:
  • MeCN/water azeotrope recycling
  • Cu catalyst recovery via chelation resins

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: Reductive reactions can reduce certain groups within the compound to their respective hydrocarbons or alcohols.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible given the presence of heteroatoms and functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: Dichloromethane (DCM), ethanol, methanol.

Major Products

The major products depend on the specific reaction type and conditions. Typically, they involve modified versions of the original compound with altered functional groups, providing a pathway for further derivatization or application.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Investigation into its bioactivity and potential as a pharmaceutical lead compound.

  • Medicine: Exploring its potential as an active pharmaceutical ingredient, particularly targeting specific enzymes or receptors.

  • Industry: Potential use in the development of agrochemicals, materials science, or as a catalyst in specific industrial reactions.

Mechanism of Action

The compound's mechanism of action is deeply rooted in its ability to interact with specific molecular targets:

  • Molecular Targets: It may target enzymes, receptors, or other biomolecules critical to cellular functions.

  • Pathways Involved: Depending on the target, it can inhibit or activate specific biochemical pathways, leading to therapeutic effects or functional changes in biological systems.

Comparison with Similar Compounds

Comparison with [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a)

Structural Similarities :

  • Core Methanone Group: Both compounds share a central methanone group linking heterocyclic systems.

Key Differences :

  • Heterocyclic Systems :
    • The query compound uses an isoxazole ring (5-membered, O/N-containing), while Compound 3a employs a 4,5-dihydropyrazole (5-membered, N-containing) fused with an indole.
    • The query compound’s piperidinyloxy group introduces a chloropyridine substituent, absent in Compound 3a.
  • Substituent Effects :
    • The 3-chloro group on the pyridine in the query compound may enhance lipophilicity and steric hindrance compared to Compound 3a’s indole-phenyl system.

Pharmacological Implications :

  • Compound 3a was synthesized as part of a pyrazole-indole series with reported antimicrobial activity . The query compound’s isoxazole-pyridine system may target different pathways (e.g., kinase inhibition) due to its distinct heterocyclic architecture.

Comparison with Zygocaperoside and Isorhamnetin-3-O-glycoside

While the query compound is synthetic, Zygocaperoside (a triterpenoid saponin) and Isorhamnetin-3-O-glycoside (a flavonoid) are natural products isolated from Zygophyllum fabago .

Structural Contrasts :

  • Backbone : The query compound is a fully synthetic small molecule, whereas Zygocaperoside and Isorhamnetin-3-O-glycoside are glycosylated natural products with carbohydrate moieties.
  • Functional Groups :
    • The query compound lacks hydroxyl and glycosidic bonds, which are critical for the solubility and bioavailability of the natural compounds.

Bioactivity :

  • Zygocaperoside and Isorhamnetin-3-O-glycoside exhibit antioxidant and anti-inflammatory properties , whereas the query compound’s synthetic framework may prioritize receptor-binding efficiency over natural product-like bioactivity.

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone , referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Structural Overview

Compound A features a complex structure that includes:

  • A chloropyridinyl moiety, which is known to enhance biological activity.
  • A piperidinyl group that contributes to its pharmacological profile.
  • An isoxazolyl component, which is often associated with various biological activities.

Anticancer Properties

Recent studies have demonstrated that Compound A exhibits significant anticancer activity. For instance, in vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including human breast cancer (MCF7) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a targeted approach to cancer treatment.

Cell LineIC50 Value (µM)Mechanism of Action
MCF73.3Apoptosis induction, G1 phase arrest

This data indicates that Compound A may serve as a potential lead compound for developing new anticancer therapies.

Neuropharmacological Effects

The presence of the chloropyridinyl group suggests that Compound A may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. Research indicates that compounds with similar structures have shown efficacy in receptor binding and enzyme inhibition relevant to neurological conditions.

The biological activity of Compound A can be attributed to several mechanisms:

  • Receptor Binding : Compound A has been shown to bind effectively to specific receptors involved in cancer progression and neurodegeneration.
  • Enzyme Inhibition : It inhibits key enzymes that play a role in cellular proliferation and survival.
  • Signal Transduction Modulation : The compound may modulate pathways associated with apoptosis and cell cycle regulation.

Study 1: Anticancer Activity Assessment

In a recent study, a series of derivatives based on Compound A were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the isoxazolyl group significantly impacted the compound's potency, with some derivatives exhibiting IC50 values as low as 2.5 µM against MCF7 cells.

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuroprotective effects of Compound A in models of neurodegeneration. The results suggested that it could mitigate oxidative stress and reduce neuronal apoptosis, highlighting its potential for treating conditions like Alzheimer's disease.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis of this compound involves multi-step coupling and cyclization reactions. A key step is the formation of the isoxazole-pyridine core, which can be achieved via refluxing intermediates in xylene with chloranil as an oxidizing agent (25–30 hours) . For the piperidinyloxy-chloropyridine moiety, coupling reactions in dichloromethane with NaOH as a base have been effective, yielding high-purity products after recrystallization (e.g., methanol) . Standardization requires monitoring reaction progress via TLC or HPLC, optimizing solvent polarity, and maintaining anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Basic: What analytical methods are recommended for characterizing purity and structural integrity?

  • Purity Assay: Use reverse-phase HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate, pH 6.5, adjusted with acetic acid) for reproducible retention times and impurity detection .
  • Structural Confirmation: Employ 1H^1H-NMR to verify the integration of aromatic protons (pyridine and isoxazole rings) and 13C^{13}C-NMR to confirm carbonyl (methanone) and chloropyridine signals. High-resolution mass spectrometry (HRMS) is critical for validating the molecular formula .

Basic: How should this compound be stored to ensure stability, and what are its degradation products?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Degradation studies indicate that exposure to moisture or elevated temperatures (>40°C) leads to cleavage of the methanone group, forming 5-(pyridin-3-yl)isoxazol-3-amine and 4-((3-chloropyridin-4-yl)oxy)piperidine as primary breakdown products .

Advanced: How can low yields in the piperidine-isoxazole coupling step be resolved?

Low yields often stem from steric hindrance at the methanone linkage. Strategies include:

  • Catalyst Optimization: Replace NaOH with milder bases (e.g., K2_2CO3_3) to reduce side reactions.
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to improve intermediate solubility.
  • Temperature Gradients: Use stepwise heating (e.g., 60°C → 100°C) to control exothermic side reactions. Evidence from analogous syntheses suggests yields improve from ~40% to >70% with these adjustments .

Advanced: How can discrepancies in reported biological activity data (e.g., enzyme inhibition) be addressed?

Contradictory activity data may arise from assay variability (e.g., kinase inhibition protocols). To resolve this:

  • Validate Assay Conditions: Standardize ATP concentrations (10–100 µM) and pre-incubation times (15–30 mins) for p38 MAP kinase inhibition studies, as minor changes significantly impact IC50_{50} values .
  • Control for Metabolites: Test purified batches for trace impurities (e.g., hydrolyzed piperidine derivatives) that may exhibit off-target effects .

Advanced: What computational strategies are suitable for predicting target interactions?

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model the methanone group’s binding to kinase ATP pockets. Focus on π-π stacking between the pyridine rings and hydrophobic residues (e.g., Leu104 in p38 MAP kinase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the chloropyridine-piperidine hinge region under physiological pH .

Advanced: What alternative purification methods improve scalability for in vivo studies?

Recrystallization from methanol (as in ) may not scale efficiently due to solvent volume requirements. Alternatives include:

  • Flash Chromatography: Use a gradient of ethyl acetate/hexane (30:70 → 70:30) with silica gel to isolate the product with >95% purity.
  • Prep-HPLC: Employ a water/acetonitrile gradient (0.1% TFA modifier) for high-throughput purification of milligram-to-gram quantities .

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